molecular formula C21H24N2O4 B248365 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone

1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone

Cat. No. B248365
M. Wt: 368.4 g/mol
InChI Key: CQTBABUDMNOWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone, also known as Dimebolin, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone is not fully understood. However, it has been shown to have an affinity for various neurotransmitter receptors, including the NMDA and sigma-1 receptors. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, in the brain. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone in lab experiments is its neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.

Future Directions

There are several future directions for the study of 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone. One direction is to further investigate its mechanism of action, which may lead to the development of more targeted therapies. Another direction is to study its potential use in the treatment of other neurological and psychiatric disorders. Additionally, the development of more efficient synthesis methods may make it more accessible for research purposes.
In conclusion, 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone is a promising compound for scientific research due to its neuroprotective effects and potential use in the treatment of neurological and psychiatric disorders. Further investigation into its mechanism of action and development of more efficient synthesis methods may lead to the development of targeted therapies.

Synthesis Methods

The synthesis of 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone involves the reaction of 3,4-dimethoxybenzoyl chloride with piperazine in the presence of triethylamine. The resulting product is then reacted with benzophenone in the presence of sodium hydride to yield the final product.

Scientific Research Applications

1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone has been studied for its potential use in various scientific research applications. It has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

Product Name

1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C21H24N2O4/c1-26-18-9-8-17(15-19(18)27-2)21(25)23-12-10-22(11-13-23)20(24)14-16-6-4-3-5-7-16/h3-9,15H,10-14H2,1-2H3

InChI Key

CQTBABUDMNOWAY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3)OC

Origin of Product

United States

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